N-Cyclohexyl-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C13H19NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3 | |
| Source | PubChem | |
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InChI Key |
DKYVVNLWACXMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Record name | N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE | |
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DSSTOX Substance ID |
DTXSID1024885 | |
| Record name | N-Cyclohexyl-4-methylbenzenesulfonamide | |
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Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown fused mass or white crystalline solid. Little or no odor. (NTP, 1992) | |
| Record name | N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE | |
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Density |
greater than 1.00 at 68 °F (NTP, 1992) | |
| Record name | N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE | |
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Vapor Pressure |
less than 1 mmHg at 68 °F (NTP, 1992) | |
| Record name | N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE | |
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CAS No. |
80-30-8 | |
| Record name | N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE | |
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| Record name | N-Cyclohexyl-4-toluenesulfonamide | |
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| Record name | Benzenesulfonamide, N-cyclohexyl-4-methyl- | |
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| Record name | Benzenesulfonamide, N-cyclohexyl-4-methyl- | |
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| Record name | N-Cyclohexyl-4-methylbenzenesulfonamide | |
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| Record name | N-cyclohexyltoluene-4-sulphonamide | |
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| Record name | N-CYCLOHEXYL-P-TOLUENESULFONAMIDE | |
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Melting Point |
183 to 185 °F (NTP, 1992) | |
| Record name | N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE | |
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Synthetic Methodologies and Reaction Pathways of N Cyclohexyl 4 Methylbenzenesulfonamide
Copper-Catalyzed Amidation Approaches
Copper-catalyzed reactions provide a powerful tool for forming C-N bonds, including the synthesis of sulfonamides from simple alkanes. These methods are valued for their ability to use readily available starting materials and for their novel mechanistic pathways.
A significant breakthrough in sulfonamide synthesis involves the direct, intermolecular copper-catalyzed amidation of unactivated alkanes. nih.govnih.govacs.org Research has demonstrated the successful synthesis of N-cyclohexyl-4-methylbenzenesulfonamide by reacting cyclohexane (B81311) with 4-methylbenzenesulfonamide (p-toluenesulfonamide). escholarship.org This reaction functionalizes the C-H bonds of cyclohexane, a purely unactivated alkane, which was historically a major challenge in the field. beilstein-journals.orgnih.gov
The reaction is typically performed in the presence of a copper catalyst and a peroxide-based oxidant. escholarship.org Studies have shown that this amidation preferentially targets secondary C-H bonds over tertiary ones, a unique selectivity feature of this catalytic system. nih.govacs.org For instance, the reaction of cyclohexane with p-toluenesulfonamide (B41071) using a CuI catalyst, a phenanthroline-based ligand, and di-tert-butyl peroxide (tBuOOtBu) as the oxidant yields this compound. escholarship.org
The development of these reactions required identifying effective copper precatalysts and optimal conditions. A screening of various copper salts and oxidants revealed that the combination of a copper(I) source, such as CuI, with a chelating ligand and tBuOOtBu was crucial for achieving high yields. nih.govescholarship.org
Table 1: Effect of Catalyst and Ligand on Copper-Catalyzed Amidation of Cyclohexane with Benzamide (B126) escholarship.org
| Entry | Catalyst | Ligand | Oxidant | Yield (%) |
|---|---|---|---|---|
| 1 | Cu(OAc)₂ | None | tBuOOtBu | 10 |
| 2 | CuCl₂ | None | tBuOOtBu | 22 |
| 3 | CuCl | None | tBuOOtBu | 24 |
| 4 | CuI | None | tBuOOtBu | 27 |
| 5 | CuI | bipy | tBuOOtBu | 36 |
| 6 | CuI | phen | tBuOOtBu | 95 |
| 7 | CuI | (MeO)₂Phen | tBuOOtBu | 99 |
Conditions: 0.5 mmol of benzamide, 5.0 mmol of cyclohexane, 0.0125 mmol of catalyst, 0.0125 mmol of ligand, 1.0 mmol of oxidant, 1 mL of PhH at 100 °C for 24 h. GC yield. escholarship.org
The success of the C-H amidation for producing compounds like this compound is critically dependent on the interplay between the copper catalyst and a radical initiator. nih.gov Peroxides, such as di-tert-butyl peroxide (tBuOOtBu) and tert-butyl hydroperoxide (TBHP), are commonly employed as initiators. nih.govrsc.org
The prevailing mechanism involves a radical chain process. nih.gov The reaction is initiated by the thermal decomposition of the peroxide initiator (e.g., tBuOOtBu) to form tert-butoxy (B1229062) radicals (tBuO•). nih.govrsc.org In systems using tert-butyl hydroperoxide (TBHP), the cleavage of the peroxide can be facilitated by the copper catalyst. nih.gov
The highly reactive tert-butoxy radical then abstracts a hydrogen atom from the C-H bond of cyclohexane, generating a cyclohexyl radical (Cy•). nih.govacs.org This alkyl radical is the key intermediate that reacts with a copper(II)-amidate complex, which is formed in situ from the copper precatalyst and the sulfonamide. The combination of the cyclohexyl radical with the copper(II)-sulfonamidate species leads to the formation of the final this compound product and regenerates a copper(I) species, which continues the catalytic cycle. nih.govacs.org The intermediacy of an alkyl radical was confirmed by trapping experiments; for example, reacting cyclohexane and benzamide in the presence of CBr₄ exclusively formed bromocyclohexane. nih.gov
The choice of ligand is paramount for achieving high catalytic efficiency. While simple copper salts like CuI or Cu(OAc)₂ show low activity on their own, the addition of chelating nitrogen-based ligands, such as 1,10-phenanthroline (B135089) (phen) and its derivatives, dramatically increases the yield of the amidation product. nih.govescholarship.org
These ligands serve multiple purposes. They enhance the solubility of the copper catalyst in the reaction medium and stabilize the copper complexes involved in the catalytic cycle. escholarship.org By coordinating to the copper center, ligands modulate its electronic properties and steric environment, which can prevent catalyst deactivation and promote the key steps of the reaction, such as the reductive elimination that forms the C-N bond. researchgate.net
A crucial aspect of the reaction mechanism is the initial activation of the alkane's C-H bond. Mechanistic studies, including kinetic isotope effect experiments, have shown that the C-H bond cleavage is the turnover-limiting step in the catalytic reaction. nih.gov These investigations strongly indicate that the C-H abstraction is performed by the tert-butoxy radical generated from the peroxide initiator, not by a copper-based species. nih.govacs.org
The tert-butoxy radical is a powerful hydrogen atom abstractor. princeton.edu Its reaction with a C-H bond of cyclohexane is more favorable than other potential pathways, leading to the formation of a secondary cyclohexyl radical. nih.gov This radical pathway explains the observed selectivity and the necessity of the peroxide for the reaction to proceed. nih.govacs.org
In the context of C-N bond formation, copper-nitrene intermediates are often proposed. rsc.orgbeilstein-journals.org A copper-nitrene is a species containing a nitrogen atom with a lone pair of electrons and an empty orbital, coordinated to a copper center. Such intermediates can, in principle, insert directly into a C-H bond to form the amidation product. acs.orgnih.gov
However, for the amidation of alkanes with N-substituted reagents like p-toluenesulfonamide, a mechanism involving a nitrene intermediate is generally ruled out. acs.org The reaction proceeds effectively with secondary nitrogen sources (e.g., phthalimide), which cannot form simple nitrene species. acs.org The evidence points overwhelmingly towards the radical pathway involving C-H abstraction by a tert-butoxy radical followed by reaction of the resulting alkyl radical with a Cu(II)-amidate complex. nih.govacs.org
Nevertheless, it is noteworthy that in some related systems, copper-nitrene species are indeed key intermediates. For example, the stoichiometric reaction of an isolated copper-nitrene complex with cyclohexane has been shown to produce this compound. acs.org Furthermore, reactions using different nitrogen sources, such as dioxazolones or those that generate nitrene precursors like PhI=NTs in situ, are believed to proceed via copper-nitrene intermediates. beilstein-journals.orgbeilstein-journals.orgnih.gov Therefore, while the radical pathway is dominant for the direct amidation of alkanes with sulfonamides using peroxide initiators, the nitrene pathway remains a relevant possibility under different reaction conditions. acs.orgrsc.org
Role of Copper Catalysts and Initiators in Sulfonamide Formation
N-Alkylation Strategies for this compound Derivatives
A primary method for modifying this compound is through N-alkylation, which involves the introduction of an alkyl group to the nitrogen atom of the sulfonamide. This transformation is fundamental in creating a diverse range of substituted sulfonamides.
The direct alkylation of this compound with alkyl halides is a common and effective method for synthesizing N-alkylated derivatives. This nucleophilic substitution reaction typically involves the deprotonation of the sulfonamide nitrogen to form a more nucleophilic anion, which then attacks the electrophilic alkyl halide.
For the synthesis of N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, a mixture of this compound, sodium hydride (NaH), and N,N-dimethylformamide (DMF) is stirred at room temperature. rsc.org The sodium hydride acts as a strong base to deprotonate the sulfonamide. Following this, ethyl iodide is added to the reaction mixture, leading to the formation of the desired N-ethylated product. The reaction is typically stirred for several hours before being quenched with ice water to precipitate the product. rsc.org
A similar procedure is employed for the synthesis of N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide. nih.gov In this case, benzyl (B1604629) chloride is used as the alkylating agent. The reaction follows the same principle of base-mediated deprotonation followed by nucleophilic attack on the benzyl halide. nih.gov
A general representation of this reaction is as follows: this compound + Base + Alkyl Halide → N-Alkyl-N-cyclohexyl-4-methylbenzenesulfonamide + Salt + Conjugate Acid
Reaction Parameters for N-Alkylation
| Parameter | N-Ethylation | N-Benzylation |
| Starting Sulfonamide | This compound | This compound |
| Alkylating Agent | Ethyl Iodide | Benzyl Chloride |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 3 hours | 3 hours |
The efficiency of the N-alkylation of sulfonamides can be influenced by several factors, making optimization of reaction conditions crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of base, solvent, temperature, and the nature of the alkylating agent.
Base: The selection of the base is critical for the deprotonation of the sulfonamide. While strong bases like sodium hydride are effective, other bases such as potassium carbonate (K₂CO₃) can also be employed, sometimes in combination with a catalyst. orgsyn.org The strength and steric hindrance of the base can affect the reaction rate and selectivity.
Solvent: Polar aprotic solvents like DMF are commonly used as they can dissolve both the sulfonamide and the base, facilitating the reaction. rsc.orgnih.gov Other solvents such as xylenes (B1142099) have also been used in catalyzed alkylation reactions. orgsyn.org The choice of solvent can influence the solubility of reactants and the stability of the intermediate anion.
Temperature: Many N-alkylation reactions of sulfonamides can be carried out at room temperature. rsc.orgnih.gov However, for less reactive alkyl halides or sterically hindered sulfonamides, heating may be necessary to increase the reaction rate. For instance, some manganese-catalyzed N-alkylations are conducted at temperatures as high as 150°C. orgsyn.org
Catalyst: In some methodologies, a catalyst is used to promote the alkylation. For example, manganese and ruthenium-based catalysts have been shown to be effective in the N-alkylation of sulfonamides with alcohols, which proceed via a "borrowing hydrogen" mechanism. orgsyn.orgnih.gov These catalytic systems can offer a more environmentally friendly alternative to the use of stoichiometric amounts of strong bases.
Key Optimization Parameters for N-Alkylation
| Parameter | Considerations |
| Base | Strength, stoichiometry, and compatibility with other reagents. |
| Solvent | Polarity, aprotic vs. protic, and solubility of reactants. |
| Temperature | Reaction rate vs. potential for side reactions and decomposition. |
| Catalyst | Use of transition metals (e.g., Mn, Ru) to enable alternative reaction pathways. |
| Alkylating Agent | Reactivity of the halide (I > Br > Cl) and steric hindrance. |
Alternative Synthetic Routes to Sulfonamides
While the reaction between a sulfonyl chloride and an amine is the traditional method for forming sulfonamides, several alternative routes have been developed to overcome some of the limitations of this approach, such as the use of hazardous starting materials. nih.gov
A notable alternative is the iodine-catalyzed synthesis of sulfonamides from sulfonyl hydrazides and amines. nih.govnih.gov This method is considered more environmentally friendly as it utilizes readily available and stable starting materials. nih.gov The reaction typically involves the use of molecular iodine as a catalyst and an oxidant, such as tert-butyl hydroperoxide (TBHP), to facilitate the coupling of the sulfonyl hydrazide with the amine. nih.gov
This approach has been successfully applied to a wide range of amines, including tertiary amines, through the selective cleavage of C-N bonds. nih.gov The reaction is often carried out under mild conditions and can provide good to excellent yields of the corresponding sulfonamides. nih.govacs.org
The mechanism of the iodine-catalyzed synthesis of sulfonamides from sulfonyl hydrazides is an area of active research. It is proposed that the reaction proceeds through the formation of a sulfonohydrazide intermediate. The molecular iodine and the oxidant are believed to play a key role in the subsequent bond cleavage and formation of the new sulfur-nitrogen bond of the sulfonamide. nih.gov
In the case of tertiary amines, the reaction involves the cleavage of a carbon-nitrogen bond in the amine, which then allows for the formation of the sulfonamide. nih.gov The byproducts of this reaction are often nitrogen gas and a simple aldehyde, which are relatively benign. nih.gov
The synthesis of ynamides, such as N-Cyclohexyl-N-ethynyl-4-methylbenzenesulfonamide, presents unique challenges, particularly when considering scalability for industrial production. Ynamides are valuable synthetic intermediates but can be unstable. nih.gov
Several methods for ynamide synthesis exist, with the most common being the copper-catalyzed cross-coupling of an amine derivative with a halo-acetylene. nih.gov For large-scale synthesis, factors such as the cost and availability of starting materials, the efficiency of the catalyst system, and the safety of the reaction conditions are paramount.
Key Scalability Considerations:
Starting Materials: The use of inexpensive and readily available starting materials is crucial. Some methods utilize trichloroethene as a two-carbon synthon, which is an economical choice. rsc.org
Catalyst System: While copper-catalyzed methods are common, the catalyst loading and the nature of the ligand (e.g., 1,10-phenanthroline) need to be optimized for cost-effectiveness and efficiency on a larger scale. nih.gov
Reaction Conditions: The need for slow addition of reagents and elevated temperatures can pose challenges for large-scale production. nih.gov Transition-metal-free methods, where possible, are often more desirable for industrial applications to avoid metal contamination in the final product.
Purification: The purification of ynamides can be complicated by their potential instability. Chromatographic purification, which is common on a lab scale, may not be feasible for large quantities. Crystallization or distillation, if the compound is stable enough, would be preferred.
Mechanistic Elucidation of N Cyclohexyl 4 Methylbenzenesulfonamide S Biological Actions
Enzyme Inhibition Mechanisms
The biological activity of sulfonamide compounds is frequently attributed to their ability to inhibit specific enzymes crucial for cellular function. For N-Cyclohexyl-4-methylbenzenesulfonamide, two primary enzymatic targets are of significant interest based on its chemical structure: Dihydropteroate (B1496061) Synthase (DHPS) and Carbonic Anhydrase isoforms.
Competitive Inhibition of Dihydropteroate Synthase (DHPS) by this compound
While direct studies on this compound's effect on DHPS are not prominent, the sulfonamide functional group is the cornerstone of a major class of antibacterial drugs that act as competitive inhibitors of this enzyme. wikipedia.orgnih.gov DHPS is a critical enzyme in the folate synthesis pathway of many microorganisms. ebi.ac.uk
The mechanism of action of sulfonamides as DHPS inhibitors is centered on their structural similarity to para-Aminobenzoic Acid (PABA), a natural substrate for DHPS. mdpi.com This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor to folic acid. nih.govresearchgate.net Folic acid is essential for the synthesis of nucleic acids, the building blocks of DNA and RNA, and in its absence, cells cannot divide. wikipedia.org
Due to their structural analogy to PABA, sulfonamides can bind to the active site of DHPS, acting as competitive inhibitors and preventing the utilization of PABA. wikipedia.orgmdpi.com This disruption of the folic acid synthesis pathway leads to a bacteriostatic effect, where the growth and replication of the microorganism are halted. wikipedia.org It is plausible that this compound, owing to its sulfonamide core, could exhibit a similar inhibitory mechanism. The presence of the cyclohexyl and methylbenzene groups would influence its binding affinity and specificity for the enzyme's active site.
Inhibition of Carbonic Anhydrase Isoforms
General Mechanisms of Enzyme Active Site Binding and Metabolic Pathway Disruption
The inhibitory action of sulfonamides on enzymes like DHPS is a classic example of metabolic pathway disruption. By binding to the enzyme's active site, the sulfonamide molecule physically obstructs the binding of the natural substrate, in this case, PABA. wikipedia.org The effectiveness of this inhibition is determined by the binding affinity of the inhibitor to the active site, which is influenced by various molecular interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. In the case of DHPS, electrostatic energy contribution is a principal component in stabilizing the inhibitor within the binding pocket. nih.gov
The disruption of a key metabolic pathway, such as folic acid synthesis, has profound consequences for the cell, leading to the cessation of essential processes like DNA replication and protein synthesis. wikipedia.org
Molecular Interactions and Cellular Processes Modulated by this compound
Specific studies detailing the molecular interactions and the modulation of cellular processes by this compound are scarce. However, based on the known activities of related compounds, some general inferences can be made.
Influence on Specific Molecular Pathways and Cellular Processes
The primary influence of sulfonamides on cellular processes stems from their ability to disrupt metabolic pathways. As discussed, the inhibition of DHPS directly impacts the folic acid synthesis pathway, which is crucial for cell division and growth in susceptible organisms. wikipedia.org
Chemicals that interfere with metabolic pathways are sometimes referred to as "metabolism disrupting chemicals". nih.gov These compounds can alter normal metabolic processes and, in some contexts, have been linked to broader physiological effects. The specific impact of this compound on such pathways would depend on its precise molecular targets and its metabolic fate within an organism.
Biological Activities and Therapeutic Potential of N Cyclohexyl 4 Methylbenzenesulfonamide
Antimicrobial Properties
The sulfonamide functional group is historically significant in the development of antimicrobial agents. However, specific data on the antibacterial activity of N-Cyclohexyl-4-methylbenzenesulfonamide is limited.
Antibacterial Activity and Historical Applications
Historically, sulfonamides were among the first classes of drugs to be used systemically for the prevention and cure of bacterial infections in humans. Their mechanism of action typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. While this compound itself is not a clinically used antibiotic, its structural motif is a key component in the synthesis of various compounds with potential biological activities. Research on its derivatives is a more common focus in the exploration of new therapeutic agents.
Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Direct studies detailing the minimum inhibitory concentration (MIC) of this compound against specific bacterial strains such as Staphylococcus aureus and Escherichia coli are not readily found in the reviewed scientific literature. The antimicrobial efficacy of sulfonamides can be significantly influenced by the nature of the substituents on the sulfonamide nitrogen and the benzene (B151609) ring. For instance, the introduction of different functional groups can alter the compound's solubility, cell wall penetration, and affinity for the target enzyme. Without specific experimental data, the activity of this compound against these common pathogens remains speculative.
Relevance in Addressing Multidrug Resistance in Microbial Infections
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. nih.gov Efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, are a major mechanism of resistance in bacteria like E. coli. nih.gov The development of new compounds that can either evade these resistance mechanisms or inhibit them is a critical area of research. While there is no direct evidence to suggest that this compound plays a role in combating MDR, the modification of the sulfonamide scaffold is a strategy employed by medicinal chemists to design novel antibacterial agents that may be effective against resistant strains.
Anticancer Research
The therapeutic potential of sulfonamide derivatives extends to oncology. Various compounds incorporating the benzenesulfonamide (B165840) structure have been investigated for their anticancer properties.
Inhibition of Cell Proliferation in Various Cancer Cell Lines
Specific data on the cytotoxic effects of this compound against various cancer cell lines is not extensively documented in publicly accessible research. The anticancer activity of sulfonamide-based compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases or cyclin-dependent kinases. The evaluation of any potential anticancer activity of this compound would require comprehensive screening against a panel of human cancer cell lines to determine its potency and selectivity.
Exploration of Antitumor Properties through Structural Modifications
The synthesis of derivatives of this compound is a viable strategy to explore and potentially enhance antitumor properties. nih.gov For example, the introduction of different substituents on the cyclohexyl or the p-tolyl group can significantly impact the molecule's interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies on related benzenesulfonamide series have shown that modifications to these peripheral groups can lead to compounds with improved potency and selectivity against cancer cells. researchgate.netnih.gov The parent compound, this compound, serves as a valuable starting material for the synthesis of such analogs for anticancer drug discovery. nih.govnih.gov
Anti-inflammatory Potential
The sulfonamide functional group is a well-established pharmacophore in drugs designed to combat inflammation. nih.gov Sulfonamide derivatives have demonstrated potential as anti-inflammatory agents through their ability to inhibit key enzymes involved in inflammatory pathways. nih.gov By blocking these enzymes, such compounds can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting their anti-inflammatory effects. nih.gov
While direct and extensive research on the standalone anti-inflammatory activity of this compound is not widely documented in publicly available literature, its role as a precursor for derivatives with potential therapeutic activities is noted. For instance, N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide has been synthesized from this compound in research contexts that acknowledge the general anti-inflammatory properties of sulfonamides. nih.gov This suggests the parent compound's utility in generating new molecules for anti-inflammatory research. The broader class of N-cyclohexyl-substituted benzamides has also been synthesized and evaluated for anti-inflammatory potencies. epa.gov
Role in Medicinal Chemistry and Drug Discovery
This compound serves as a valuable building block in the synthesis of more complex molecules, highlighting its importance in the field of medicinal chemistry.
The structure of this compound provides a versatile foundation for chemical modification. Researchers have utilized this compound as a starting material to synthesize novel derivatives by introducing various substituents to the nitrogen atom of the sulfonamide group. This process allows for the systematic exploration of structure-activity relationships, a fundamental practice in drug design.
A clear example of its application is in the synthesis of N-substituted derivatives. In one reported synthesis, this compound was reacted with sodium hydride and an alkyl halide (such as benzyl (B1604629) chloride or ethyl iodide) in N,N-dimethylformamide (DMF) to yield the corresponding N-alkylated product. nih.gov This straightforward synthetic route demonstrates the compound's utility as a scaffold for generating a library of related molecules for pharmacological screening.
Table 1: Synthesis of Derivatives from this compound
| Starting Material | Reagents | Product |
| This compound | 1. Sodium Hydride, N,N-dimethylformamide 2. Benzyl Chloride | N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide |
| This compound | 1. Sodium Hydride, N,N-dimethylformamide 2. Ethyl Iodide | N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide |
This table illustrates the role of this compound as a precursor in the synthesis of new chemical entities.
In another study focused on creating potential anticonvulsant agents, a derivative, N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl)-4-methylbenzenesulfonamide, demonstrated promising activity in preclinical models. While this compound is more complex, it shares the 4-methylbenzenesulfonamide core, underscoring the value of this chemical motif in designing neurologically active agents.
The sulfonamide group (-SO₂NH-) is a privileged scaffold in medicinal chemistry, featured in a multitude of FDA-approved drugs. sigmaaldrich.com Its significance stems from its versatile chemical properties and its ability to mimic other functional groups, such as the carboxylic acid group, allowing it to interact with a wide range of biological targets. nih.gov
Sulfonamide derivatives have a rich history, beginning with the discovery of antibacterial sulfa drugs. sigmaaldrich.com Since then, their therapeutic applications have expanded dramatically, encompassing treatments for a variety of conditions including viral infections, cancer, inflammatory diseases, and cardiovascular disorders. nih.govsigmaaldrich.com Their ability to act as inhibitors for enzymes like carbonic anhydrase and various proteases contributes to their broad pharmacological profile. sigmaaldrich.com
The chemical stability of the sulfonamide group compared to more labile groups like amides also makes it an attractive feature in drug design, potentially leading to improved metabolic stability of drug candidates. nih.gov The continuous development of new synthetic methods provides chemists with efficient ways to create diverse libraries of sulfonamide-based compounds for biological evaluation, ensuring that this chemical class remains a cornerstone of pharmaceutical research and development. nih.gov
Structure Activity Relationship Sar Studies of N Cyclohexyl 4 Methylbenzenesulfonamide and Its Derivatives
Impact of Structural Modifications on Biological Activity and Pharmacological Profiles
Structural modifications to the N-Cyclohexyl-4-methylbenzenesulfonamide scaffold, whether to the aromatic ring, the sulfonamide linker, or the N-alkyl substituents, can profoundly alter its biological and pharmacological properties.
The substituents on the this compound molecule are not arbitrary; they are key determinants of its activity.
Methyl Group: The methyl group attached to the benzene (B151609) ring (para-position) has been shown to be important for the antimicrobial properties of some benzenesulfonamide (B165840) analogs. nih.gov Research suggests that p-toluenesulfonamide (B41071) derivatives can exhibit enhanced antimicrobial activity compared to unsubstituted benzenesulfonamide analogs. nih.gov This is attributed to the structural mimicry of p-amino benzoic acid, a molecule essential for folic acid synthesis in many microorganisms. nih.gov
Cyclohexyl Group: The N-cyclohexyl group is a bulky, non-polar moiety that significantly influences the molecule's physical properties. Its presence is crucial for defining the compound's three-dimensional shape and lipophilicity. In related catalyst systems, dicyclohexylamino substituents have been identified as critical for mediating both the rate and the stereoselectivity of chemical reactions, underscoring the potent effect of the cyclohexyl group on molecular interactions.
The introduction of additional alkyl groups on the sulfonamide nitrogen atom (N1) directly impacts the molecule's conformation and reactivity due to steric effects—the effects of the size and bulk of the group.
Studies on derivatives of this compound where the nitrogen is further substituted with an ethyl or propyl group reveal significant changes in molecular geometry. nih.govnih.gov The addition of these groups alters the spatial arrangement of the molecule, specifically the dihedral angle between the plane of the benzene ring and the mean plane of the cyclohexyl ring. nih.govnih.gov For instance, in N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, this angle is 59.92 (6)°, while in the N-propyl analog, it is 58.88 (12)°. nih.govnih.gov
This change in conformation can influence how the molecule binds to a biological target. Research on other N-alkyl arylsulfonamides has shown that steric bulk is a major factor in directing chemical reaction pathways. mdpi.comresearchgate.net When the N-alkyl group is large, particularly if it is branched, the increased steric hindrance can prevent certain reactions, such as cyclization, from occurring. researchgate.net This demonstrates that the steric bulk at the nitrogen atom is a powerful tool for controlling molecular shape and reactivity, which in turn affects biological activity.
| Compound | N-Substituent | Dihedral Angle Between Benzene and Cyclohexyl Rings | Reference |
|---|---|---|---|
| N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide | Ethyl | 59.92 (6)° | nih.gov |
| N-Cyclohexyl-N-propyl-4-methylbenzenesulfonamide | Propyl | 58.88 (12)° | nih.gov |
SAR in Specific Biological Target Modulation
Further investigation into the structure-activity relationships of this compound derivatives is necessary to elucidate their effects on specific biological targets.
Currently, detailed structure-activity relationship studies specifically for this compound and its direct derivatives as inhibitors of the Slack potassium channel are not available in the cited literature. While benzenesulfonamides as a chemical class have been investigated as potassium channel inhibitors, the specific SAR for this compound against this target remains an area for future research. google.com
Information regarding the investigation of substitutions in the "western ring" and "linker regions" for this compound derivatives in the context of Slack channel inhibition is not present in the available scientific literature.
Structure-Activity Relationships for Slack Potassium Channel Inhibitors
Comparative Activity of Substituted Benzene and 4-Chlorobenzene Sulfonamides
The substitution on the benzenesulfonamide scaffold is a key determinant of pharmacological activity. Studies have shown that the introduction of various functional groups can modulate the inhibitory potential of these compounds against different enzymes and microbial strains. For instance, research into benzenesulfonamide derivatives as inhibitors of carbonic anhydrase IX, a target in cancer and antimicrobial research, has provided data on how different substituents on the benzene ring affect activity. nih.gov
| Compound | Substitution on Benzene Ring | Reported Activity Insight | Source |
|---|---|---|---|
| Benzenesulfonamide-Thiazole Derivative | 4-Chloro | Exhibits inhibitory activity, with the chloro group influencing the compound's electronic and steric profile. | nih.gov |
| Benzenesulfonamide-Thiadiazole Derivative | 4-Methoxy | Shows a different activity profile compared to the chloro-substituted analogue, highlighting the role of the substituent's electronic nature. | nih.gov |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid | 4-Nitro | Demonstrated strong antibacterial activity against S. aureus, with the electron-withdrawing nitro group enhancing efficacy. | nih.gov |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamid | 5-Nitro | Showed strong antibacterial activity, comparable to the 4-nitro substituted derivative. | nih.gov |
Analysis of Antimicrobial Activity in Relation to Carbon Chain Length in Disulfonamide Derivatives
The length of the carbon chain in sulfonamide derivatives, particularly in disulfonamides, plays a crucial role in their antimicrobial properties. Research indicates a clear correlation between the length of the alkyl chain separating the two sulfonamide moieties and the resulting antibacterial efficacy.
A quantitative structure-activity relationship (QSAR) study on a series of disulfonamide derivatives has shown that decreasing the length of the carbon chain between the two NH groups tends to improve the antimicrobial activity. researchgate.net This suggests that a more compact molecular structure may facilitate better interaction with the bacterial target. This trend is also observed in aliphatic sulfonamides, where an increase in the carbon chain length generally leads to a decrease in antibacterial activity against Gram-negative bacteria. researchgate.net
| Disulfonamide Derivative Feature | Impact on Antimicrobial Activity | Supporting Evidence | Source |
|---|---|---|---|
| Decreasing Carbon Chain Length | Improved antimicrobial activity. | QSAR studies indicate a preference for shorter chains between NH groups for enhanced efficacy. | researchgate.net |
| Increasing Carbon Chain Length (Aliphatic) | Decreased antibacterial activity. | Observed trend in aliphatic sulfonamides against Gram-negative bacteria. | researchgate.net |
Role of Intramolecular Hydrogen Bonding in Influencing Pharmacological Activity
Intramolecular hydrogen bonds can have a profound effect on the three-dimensional structure and physicochemical properties of a molecule, which in turn influences its pharmacological activity. nih.gov The formation of these bonds can lock the molecule into a specific conformation, potentially one that is more favorable for binding to a biological target. nih.gov
In the context of this compound and its derivatives, crystallographic studies have provided insights into their hydrogen bonding patterns. For instance, in the crystal structure of N-Cyclohexyl-4-methoxybenzenesulfonamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming zigzag chains. nih.gov Similarly, the derivative N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide exhibits C-H···O hydrogen bonds that link molecules into sheets. nih.gov
Conversely, the introduction of a propyl group at the nitrogen atom in N-Cyclohexyl-4-methyl-N-propylbenzenesulfonamide results in a structure where no classical hydrogen-bonding interactions are observed in the crystal lattice. nih.gov The presence or absence of these intramolecular and intermolecular hydrogen bonds significantly affects the molecular packing and can influence properties such as solubility and membrane permeability, which are critical for pharmacological activity. nih.gov The ability of a molecule to form such bonds can pre-organize it into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. nih.gov
| Compound | Observed Hydrogen Bonding | Structural Implication | Source |
|---|---|---|---|
| N-Cyclohexyl-4-methoxybenzenesulfonamide | Intermolecular N-H···O hydrogen bonds | Forms zigzag hydrogen-bonded chains in the crystal structure. | nih.gov |
| N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide | Intermolecular C-H···O hydrogen bonds | Links molecules into sheets in the crystal structure. | nih.gov |
| N-Cyclohexyl-4-methyl-N-propylbenzenesulfonamide | No classical hydrogen-bonding interactions | The substitution of a propyl group prevents the formation of such bonds in the crystal lattice. | nih.gov |
Computational Chemistry and Molecular Modeling of N Cyclohexyl 4 Methylbenzenesulfonamide Interactions
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are at the forefront of computational drug design, enabling the prediction and analysis of how a ligand such as N-Cyclohexyl-4-methylbenzenesulfonamide fits into the binding site of a protein and how the resulting complex behaves over time.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, a known class of carbonic anhydrase inhibitors, docking studies can elucidate the specific interactions with the enzyme's active site. nih.govnih.gov
For instance, docking this compound into the active site of human carbonic anhydrase IX (hCA IX) would likely reveal key interactions. The sulfonamide group is crucial for binding, with the nitrogen atom coordinating to the catalytic zinc ion present in the active site of all carbonic anhydrase isoforms. nih.govnih.gov The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone of residues like Thr199. nih.gov The 4-methylphenyl (tosyl) group and the cyclohexyl ring would be predicted to occupy adjacent hydrophobic pockets within the active site, forming van der Waals interactions with nonpolar amino acid residues. These interactions are critical for the affinity and selectivity of the inhibitor.
A hypothetical docking study of this compound with hCA IX could yield the following predicted interactions:
| Interacting Residue (hCA IX) | Type of Interaction | Moiety of this compound |
| Zn²⁺ | Coordination | Sulfonamide Nitrogen |
| Thr199 | Hydrogen Bond | Sulfonamide Oxygen |
| Val121, Leu198, Pro202 | Hydrophobic | Cyclohexyl Ring |
| Leu91, Gln92, Phe131 | Hydrophobic | 4-Methylphenyl Ring |
These predictions, derived from the behavior of similar benzenesulfonamide (B165840) derivatives, provide a structural hypothesis for the inhibitory mechanism of this compound against carbonic anhydrase. nih.govnih.gov
Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex. MD simulations provide a dynamic view of the complex, tracking the movements of atoms and molecules over time. nih.gov This allows for an evaluation of the conformational stability of the ligand in the binding pocket and the persistence of key interactions. nih.gov
An MD simulation of the this compound-hCA IX complex would involve placing the docked structure in a simulated aqueous environment and calculating the forces between atoms to model their motion. nih.govrsc.org The stability of the binding is then assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD indicates that the ligand remains securely bound in the active site. Furthermore, the simulation can track the distances of the hydrogen bonds and hydrophobic contacts identified in the docking study, confirming their stability over time. mdpi.com This detailed analysis of the complex's dynamics is crucial for validating the docking predictions and confirming the stability of the ligand's binding mode. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
For a series of analogs of this compound, a QSAR model could be developed to correlate their structural features with their inhibitory potency against a target like carbonic anhydrase. nih.gov This involves calculating various molecular descriptors for each analog, which are numerical representations of their physicochemical properties.
A 3D-QSAR study, for example, would generate a pharmacophore model highlighting the key structural features required for high activity. researchgate.net For this compound derivatives, the model would likely identify the sulfonamide group as an essential hydrogen-bond donor and acceptor feature, and the aromatic and cyclohexyl rings as important hydrophobic features. researchgate.net
By establishing a mathematical equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values), the model can be used to predict the activity of newly designed compounds before they are synthesized. This allows for the prioritization of compounds that are most likely to have improved potency, thereby optimizing the lead compound and streamlining the drug discovery process. researchgate.net
| Structural Descriptor | Physicochemical Property | Predicted Impact on Activity |
| LogP | Lipophilicity | An optimal range is necessary for membrane permeability and binding. |
| Molecular Weight | Size | Can influence binding site accessibility. |
| Hydrogen Bond Donors/Acceptors | Polarity | Crucial for specific interactions with polar residues in the active site. |
| Topological Polar Surface Area (TPSA) | Polarity | Affects cell permeability and bioavailability. nih.gov |
Analysis of Electrostatic Potential Maps for Molecular Reactivity Prediction
Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for predicting a molecule's reactivity by showing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgwalisongo.ac.id
For this compound, an ESP map would display a negative potential (typically colored red) around the oxygen atoms of the sulfonamide group, indicating these are sites prone to interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The cyclohexyl and methyl groups would show a relatively neutral potential (green). This visual representation of the molecule's electronic landscape helps to rationalize its binding interactions within the enzyme's active site and predict its chemical reactivity in various environments. walisongo.ac.idnih.gov
In Silico Screening of Phytochemicals as Potential Drug Candidates
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This approach can be used to screen libraries of phytochemicals—chemical compounds derived from plants—to find novel scaffolds that could potentially inhibit the same targets as this compound. nih.govnih.gov
In this process, the three-dimensional structure of the target protein (e.g., carbonic anhydrase IX) is used as a receptor. A large database of phytochemicals is then computationally docked into the active site of the receptor. researchgate.net The binding affinity of each phytochemical is calculated and scored, and the top-scoring compounds are selected as potential "hits." nih.gov These hits can then be further investigated for their actual inhibitory activity through in vitro assays. This method provides a rapid and cost-effective way to explore the vast chemical space of natural products for new drug leads that may have favorable biological activities and novel chemical structures. nih.gov
Advanced Synthetic Transformations and Derivative Synthesis of N Cyclohexyl 4 Methylbenzenesulfonamide
Rational Design of Novel Sulfonamide Derivatives
The rational design of new chemical entities based on the N-Cyclohexyl-4-methylbenzenesulfonamide scaffold is a key strategy in modern drug discovery and materials science. This approach leverages an understanding of structure-activity relationships (SAR) to create molecules with enhanced performance characteristics.
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. nih.gov Strategies to enhance the efficacy and pharmacological profiles of derivatives of this compound often involve modifying its constituent parts—the aryl ring, the sulfonyl group, and the N-alkyl substituent—to optimize interactions with biological targets and improve pharmacokinetic properties.
One common strategy is the introduction of various substituents onto the p-toluenesulfonyl ring. This can modulate the electronic properties of the sulfonamide and introduce new interaction points for target binding. For instance, the replacement of the methyl group with other functionalities or the introduction of substituents on the benzene (B151609) ring can significantly alter the biological activity.
Another key approach involves the modification of the N-cyclohexyl group. Altering the lipophilicity and steric bulk at this position can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the hydrogen on the sulfonamide nitrogen can be substituted to create N-alkylated or N-arylated derivatives, which can lead to profound changes in the molecule's three-dimensional structure and its ability to form hydrogen bonds, a critical factor in molecular recognition by biological targets. nih.gov
Structure-activity relationship (SAR) studies are crucial in this design process. By systematically synthesizing and evaluating a series of related compounds, researchers can identify the structural features that are essential for a desired activity and those that can be modified to fine-tune the pharmacological properties. wipo.int For example, in the development of anti-inflammatory agents, combining the sulfonamide scaffold with other pharmacophores, such as dihydropyrimidine, has been explored to create hybrid molecules with dual inhibitory action against targets like mPGES-1 and 5-LOX. wipo.int
Development of Derivatives for Specialized Applications
Beyond pharmacological applications, derivatives of this compound are being developed for specialized roles in chemical synthesis, such as in peptide chemistry and the construction of complex heterocyclic systems.
While specific examples of TMS-N-ethynyl derivatives of this compound as peptide coupling reagents are not extensively documented in the literature, the underlying chemistry of ynamides suggests their potential in this area. Ynamides, which are N-alkynyl sulfonamides, are highly reactive species due to the polarization of the carbon-carbon triple bond by the adjacent nitrogen atom. This reactivity can be harnessed for the formation of amide bonds, the fundamental linkage in peptides.
The general approach would involve the activation of a carboxylic acid by the ynamide derivative, forming a reactive intermediate that is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide. The efficiency of such coupling reagents is a subject of ongoing research, with a focus on achieving high yields and minimizing racemization, a common side reaction in peptide synthesis. nih.govalliedacademies.org
N-Alkylation of this compound is a foundational step in creating precursors for the synthesis of complex heterocyclic compounds. The secondary sulfonamide can be deprotonated with a suitable base, such as sodium hydride, and the resulting anion can be reacted with a variety of alkyl halides to introduce new functional groups. nih.govorgsyn.org
A particularly powerful strategy for heterocyclic synthesis is the introduction of an azide (B81097) or an alkyne functionality through N-alkylation. These functionalized derivatives can then participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govtcichemicals.com This reaction is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. alliedacademies.orgtcichemicals.com
For example, by first N-alkylating this compound with a propargyl halide, an N-propargyl derivative is obtained. This terminal alkyne can then be reacted with a wide range of organic azides to generate a diverse library of triazole-containing heterocyclic compounds. This modular approach is a cornerstone of modern medicinal chemistry and materials science for the rapid assembly of complex molecular architectures. nih.govresearchgate.net
Synthesis of N-Cyclohexyl-N-ethynyl-4-methylbenzenesulfonamide and Related Ynamides/Ynamines
The synthesis of ynamides, such as N-Cyclohexyl-N-ethynyl-4-methylbenzenesulfonamide, represents a significant transformation of the parent sulfonamide, converting it into a highly versatile synthetic building block. A prevalent method for the synthesis of ynamides is the copper-mediated cross-coupling of a nitrogen nucleophile with an alkynylating agent. nih.govorgsyn.org
A common and practical approach involves the reaction of the sulfonamide with a 1,1-dihalo-1-alkene in the presence of a copper(I) catalyst. orgsyn.org For the synthesis of N-Cyclohexyl-N-ethynyl-4-methylbenzenesulfonamide, this would typically involve the coupling of this compound with a suitable 1,1-dihaloethene derivative under basic conditions.
Alternatively, ynamides can be synthesized through the N-alkynylation of the corresponding sulfonamide. While direct N-ethynylation can be challenging, multi-step procedures have been developed. These may involve the reaction of the sulfonamide with a hypervalent iodine reagent or other electrophilic alkynylating agents.
The resulting ynamides are valuable intermediates in a variety of organic transformations, including cycloadditions, transition-metal-catalyzed reactions, and rearrangements, providing access to a wide range of nitrogen-containing molecules.
Systematic Preparation and Functionalization of Sulfonamide Compounds
The systematic preparation and functionalization of this compound and its derivatives are essential for exploring their chemical space and identifying compounds with desired properties. A common and straightforward functionalization is N-alkylation, which has been demonstrated with various alkylating agents.
A representative procedure for the N-alkylation of this compound involves its reaction with an alkyl halide in the presence of a base, such as sodium hydride, in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govorgsyn.org This method has been successfully used to synthesize a range of N-alkylated derivatives.
Below is a data table summarizing the synthesis of N-ethyl and N-propyl derivatives of this compound, based on reported experimental procedures. nih.gov
| Entry | Alkylating Agent | Product | Reaction Conditions |
| 1 | Ethyl iodide | N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide | NaH, DMF, rt, 3h |
| 2 | Propyl iodide | N-Cyclohexyl-N-propyl-4-methylbenzenesulfonamide | NaH, DMF, rt, 3h |
Table 1: Examples of N-Alkylation of this compound
Further functionalization can be achieved by choosing alkylating agents that contain additional reactive groups, such as alkenes, alkynes, or azides, as discussed in section 7.2.2. This allows for subsequent transformations, such as olefin metathesis, click chemistry, or polymerization, to create more complex and functional molecules. The systematic exploration of these functionalization pathways is a key area of research in the development of new sulfonamide-based materials and therapeutic agents.
Preclinical Research Paradigms for N Cyclohexyl 4 Methylbenzenesulfonamide and Sulfonamide Analogs
In Vitro Bioactivity Assays
In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound in a controlled, non-living environment. These tests provide initial data on a compound's potential as a therapeutic agent.
Screening against Microbial Strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli)
Typically, screening involves exposing standardized concentrations of bacterial cultures to the test compound. The inhibition of bacterial growth is then measured, often in comparison to a control antibiotic. This initial screening helps to identify compounds with promising antimicrobial properties for further investigation.
Determination of Antimicrobial Activity via Microdilution and Disc Diffusion Methods
To quantify the antimicrobial activity of a compound, researchers commonly employ broth microdilution (BMD) and disc diffusion (DD) methods. nih.govnih.gov The BMD method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. nih.gov The disc diffusion method involves placing a paper disc impregnated with the test compound onto an agar (B569324) plate inoculated with the target bacterium. The size of the "zone of inhibition" around the disc, where bacteria cannot grow, indicates the compound's antimicrobial potency. nih.gov
A study comparing these methods for the antibiotic cefiderocol (B606585) against Klebsiella pneumoniae found a categorical agreement of 92% between the BMD and DD tests, indicating that the disc diffusion test can be a valid alternative to the more labor-intensive BMD method for determining in vitro susceptibility. nih.gov
Enzyme Inhibition Assays (e.g., Fluorometric Assays for Carbonic Anhydrase IX)
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key target in cancer therapy due to its role in the pH regulation of the tumor microenvironment. nih.govnih.gov Inhibition of CA IX can lead to decreased tumor growth and proliferation. nih.gov
Fluorometric assays are a common method for determining the inhibitory activity of compounds against CA IX. These assays measure the rate of hydration of carbon dioxide, a reaction catalyzed by carbonic anhydrase. A decrease in the rate of this reaction in the presence of a test compound indicates inhibition. Ureido-substituted benzenesulfonamides, for example, have been shown to be potent and selective inhibitors of CA IX and CA XII. nih.gov Similarly, a series of novel triazole benzenesulfonamide (B165840) derivatives also demonstrated effective inhibition of CA IX. nih.gov
Table 1: Inhibition Constants (Ki) of Selected Ureido-Substituted Benzenesulfonamides against Carbonic Anhydrase Isoforms. nih.gov
| Compound | hCA IX Ki (nM) | hCA XII Ki (nM) | hCA II Ki (nM) |
| U-CH3 | 7 | 6 | 1765 |
| U-F | 45 | 4 | 960 |
| U-NO2 | 1 | 6 | 15 |
Cytotoxicity and Cell Proliferation Assays in Cancer Cell Lines (e.g., MTT Assay)
Cytotoxicity assays are crucial for evaluating the potential of a compound to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. nih.govnih.govmdpi.com In this assay, the MTT reagent is reduced by metabolically active cells to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. mdpi.com A lower formazan concentration in treated cells compared to untreated controls suggests a reduction in cell viability or proliferation. nih.gov
Assessment of Anti-inflammatory Activity in Cellular Models
The anti-inflammatory potential of novel compounds is often assessed using cellular models, such as macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.com Researchers then measure the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.commdpi.com A reduction in the levels of these mediators in the presence of the test compound indicates anti-inflammatory activity. mdpi.comnih.govnih.gov
For example, studies on various natural compounds have demonstrated their ability to suppress the production of these inflammatory molecules in cellular models. mdpi.com The mechanisms often involve the downregulation of signaling pathways like NF-κB and MAPK. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
ADMET profiling is a critical step in preclinical research to evaluate the pharmacokinetic and safety properties of a drug candidate. While specific experimental ADMET data for N-Cyclohexyl-4-methylbenzenesulfonamide is not widely published, computational tools and databases can provide predicted properties. These predictions are based on the chemical structure of the compound and are used to identify potential liabilities early in the drug discovery process. Publicly available databases may offer computed descriptors such as molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, which are important for predicting ADMET properties. nih.govnih.gov For instance, the CompTox Chemicals Dashboard by the EPA provides some predicted data for this compound. epa.gov
Microsomal Stability and Plasma Protein Binding Studies
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in early drug discovery to predict a compound's in vivo behavior. Microsomal stability and plasma protein binding are two critical parameters evaluated at this stage.
Liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s, are used to determine a compound's metabolic stability. evotec.com The rate at which a compound is metabolized in this system helps predict its in vivo clearance and half-life. evotec.com For instance, the sulfonamide T-type calcium channel blocker, ABT-639, demonstrated high stability in rat and human liver microsomes, with 81–100% of the compound remaining after a 30-minute incubation. nih.gov This stability correlated with a favorable in vivo half-life and high oral bioavailability in multiple species. nih.gov Conversely, the addition of a methyl group to the sulfonamide moiety of ABT-639 resulted in a significant decrease in stability in both rat and human liver microsomes, with less than 0.01% of the compound remaining. nih.gov
Plasma protein binding (PPB) determines the fraction of a drug bound to plasma proteins, which influences its distribution and availability to interact with its target. Only the unbound fraction is typically pharmacologically active. youtube.com The probe ML359, for example, was found to be highly bound to plasma proteins, with 98.7% binding in human plasma and 96.5% in mouse plasma. researchgate.net Another sulfonamide, ABT-639, exhibited low protein binding, with 88.9% in rats and 85.2% in humans. nih.gov These studies are often conducted using methods like equilibrium dialysis. youtube.com
Table 1: In Vitro Stability and Protein Binding of Selected Sulfonamide Analogs
| Compound | Test System | Parameter | Result | Source |
|---|---|---|---|---|
| ABT-639 | Rat Liver Microsomes (RLM) | % Remaining (30 min) | 81-100% | nih.gov |
| Human Liver Microsomes (HLM) | % Remaining (30 min) | 81-100% | nih.gov | |
| Rat Plasma | Protein Binding | 88.9% | nih.gov | |
| Human Plasma | Protein Binding | 85.2% | nih.gov | |
| Compound 11 (methylated ABT-639) | Rat Liver Microsomes (RLM) | % Remaining | <0.01% | nih.gov |
| Human Liver Microsomes (HLM) | % Remaining | <0.01% | nih.gov | |
| ML359 | Human Plasma | Protein Binding | 98.7% | researchgate.net |
| Mouse Plasma | Protein Binding | 96.5% | researchgate.net | |
| Human Liver Microsomes | Stability | Unstable | researchgate.net | |
| Mouse Liver Microsomes | Stability | Unstable | researchgate.net |
In Vivo Preclinical Studies
Following in vitro characterization, promising compounds advance to in vivo studies using animal models to evaluate their efficacy, safety, and pharmacokinetic/pharmacodynamic profiles in a complex biological system.
Animal models are indispensable for understanding the potential therapeutic effects and risks of new chemical entities before human trials. nih.gov For sulfonamide drugs, various animal models are employed depending on the therapeutic target. For example, in the development of antitumor agents, xenograft models, where human cancer cells are implanted in immunocompromised mice, are common. acs.org The efficacy of novel sulfonamide analogues of cryptopleurine (B1669640) was evaluated in a Caki-1 human renal cancer cell xenograft model. acs.org Similarly, the antibacterial properties of sulfonamides like sulfamethazine (B1682506) and sulfadiazine (B1682646) are often tested in livestock models for diseases affecting the gastrointestinal and respiratory tracts. nih.gov For assessing the pharmacokinetics of sulfanilamide (B372717), a preclinical model of vascular calcification was induced in rats by administering a high dose of vitamin D3. nih.gov These models, while not perfect predictors of human response, provide essential data on a drug's behavior in a living organism. nih.gov
Pharmacokinetic (PK) studies track the journey of a drug through the body, while pharmacodynamic (PD) studies investigate the drug's effects on the body. In rats, the sulfonamide ABT-639 showed a dose-proportional increase in plasma concentration and a half-life of 3.3 hours. nih.gov Its oral bioavailability was significant, recorded at 73% in rats, 88% in dogs, and 95% in monkeys, which aligns with its high microsomal stability. nih.gov In a different study, the pharmacokinetics of sulfanilamide were altered in a rat model of vascular calcification; a decrease in renal clearance was observed, which was attributed to reduced renal blood flow. nih.gov This was partially compensated by an increase in hepatic metabolism. nih.gov Such investigations are critical for understanding how a disease state can alter a drug's disposition and for establishing appropriate dosing regimens for further studies.
Table 2: Pharmacokinetic Parameters of ABT-639 in Different Species
| Species | Half-life (t½) | Oral Bioavailability (F) | Source |
|---|---|---|---|
| Rat | 3.3 h | 73% | nih.gov |
| Dog | 4.9 h | 88% | nih.gov |
| Monkey | 8.3 h | 95% | nih.gov |
Toxicology studies are designed to identify potential adverse effects of a compound. These evaluations encompass a range of tests, from genetic toxicity to long-term exposure studies.
The Ames test is a widely used and standard assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. youtube.comresearchgate.net A positive test suggests the compound may be a carcinogen. youtube.com In one study, a sulfonamide chalcone (B49325) derivative, CPN, showed a small, but not statistically significant, increase in revertant colonies in S. typhimurium strains TA98 and TA100. nih.gov However, results from a mouse bone marrow micronucleus test indicated that CPN did have a genotoxic effect in vivo. nih.gov Another study evaluated four new antibacterial sulfonamides and found that three of them exhibited genotoxic effects in the Ames test, both with and without metabolic activation, by inducing base-pair substitution mutations. researchgate.net The SOS Chromotest, using Escherichia coli, confirmed these genotoxic potentials. researchgate.net The National Toxicology Program has also conducted genetic toxicity evaluations of the parent compound sulfanilamide using the Ames test. nih.gov
Toxicological Evaluations
High-Throughput Screening (HTS) in Drug Discovery Initiatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of compounds to identify "hits"—molecules that modulate a specific biological target. Sulfonamides have emerged as a versatile and promising scaffold in these initiatives. nih.gov HTS allows researchers to screen hundreds of thousands of compounds in formats such as 96-, 384-, or 1536-well plates, using automated liquid handling and detection systems. washu.edu The sulfonamide scaffold is frequently found in compound libraries used for HTS due to its favorable chemical properties and proven track record in approved drugs. nih.govacs.org Following an initial HTS campaign, identified hits, which may include sulfonamide-containing molecules, undergo further validation and optimization to improve potency and specificity in a process known as hit-to-lead. agilent.com The integration of HTS with computational methods and extensive compound libraries accelerates the journey from initial hit identification to the development of clinical candidates.
Q & A
Basic Research Questions
Q. What is the optimized synthesis protocol for N-Cyclohexyl-4-methylbenzenesulfonamide, and how is its purity validated?
- Methodological Answer : The compound is synthesized via nucleophilic substitution by reacting cyclohexylamine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ (pH 8). After 6 hours, the product is precipitated at pH 3 using HCl, filtered, and recrystallized from methanol (yield: 87%). Purity is confirmed by thin-layer chromatography (TLC), and structural validation employs single-crystal X-ray diffraction (XRD) .
Q. What structural features are critical in characterizing this compound via crystallography?
- Methodological Answer : Key features include:
- Bond geometry : S–O (1.424–1.436 Å), S–N (1.586 Å), and S–C (1.747 Å) bond lengths.
- Dihedral angles : The cyclohexyl ring adopts a chair conformation (puckering parameters: Q = 0.559 Å, θ = 1.8°), and the benzene ring is inclined at ~59.9° to the cyclohexane plane .
- Hydrogen bonding : Intermolecular N–H···O bonds form zigzag chains along the c-axis, analyzed using SHELXL refinement software .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- XRD : Resolves bond distances, angles, and packing motifs. Poorly measured reflections (e.g., (2 0 0)) are omitted during refinement .
- NMR/Mass Spectrometry : Validates molecular connectivity and functional groups.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, though not explicitly mentioned in evidence, is a standard complementary method.
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing, and what challenges arise during refinement?
- Methodological Answer : Hydrogen-bonded chains (N–H···O) stabilize the crystal lattice, with geometry refined using restraints (e.g., N–H = 0.86 Å). Challenges include omitting reflections near the beam stop (e.g., (1 0 0)) and modeling disordered H atoms via riding models (Uiso = 1.2–1.5×Ueq of parent atoms) .
Q. What computational approaches predict electronic properties or conformational stability?
- Methodological Answer : Density functional theory (DFT) can model the compound’s electronic structure, while Cremer-Pople puckering parameters (Q, θ, φ) quantify cyclohexane ring distortion. These are cross-validated with experimental XRD data .
Q. How can structural modifications enhance biological activity, and what assays validate these effects?
- Methodological Answer : Substituents like ethyl or methoxy groups (introduced via alkylation or etherification) are tested for anti-microbial or enzyme inhibition activity. Assays include:
- Microplate dilution : Measures minimum inhibitory concentration (MIC) against bacterial strains.
- Enzyme kinetics : Quantifies inhibition of carbonic anhydrase or dihydrofolate reductase, common targets for sulfonamides .
Q. What are the environmental degradation pathways, and how are degradation products analyzed?
- Methodological Answer : Microbial degradation studies use LC-MS/MS to track intermediates like 4-methylbenzenesulfonic acid. Synergistic degradation with co-pollutants (e.g., antibiotics) is assessed via kinetic modeling and metagenomic analysis of microbial consortia .
Data Contradiction and Resolution
Q. How are discrepancies in crystallographic data (e.g., bond lengths or angles) resolved?
- Methodological Answer : Discrepancies arise from experimental noise or refinement artifacts. Strategies include:
- Multi-dataset averaging : Compare results from independent crystals.
- Validation tools : Use checkCIF/PLATON to flag outliers in geometry or displacement parameters .
Tables for Key Structural and Synthetic Data
| Parameter | Value | Source |
|---|---|---|
| Synthesis Yield | 87% (methanol recrystallization) | |
| Crystal System | Monoclinic (P2₁/c) | |
| Unit Cell (Å) | a = 12.227, b = 7.582, c = 16.305 | |
| Hydrogen Bond (N–H···O) | 2.96 Å, 158° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
